Ethyl 2-hydroxy-4-methylnicotinate
CAS No.:
Cat. No.: VC18385218
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO3 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | ethyl 4-methyl-2-oxo-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H11NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) |
| Standard InChI Key | SSGJPAWMPNHUJT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CNC1=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₉H₁₁NO₃) features a pyridine core with functional groups influencing its reactivity:
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Hydroxyl group at C2: Enhances hydrogen-bonding capacity and acidity (pKa ~8–10) .
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Methyl group at C4: Introduces steric hindrance and hydrophobic interactions.
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Ethyl ester at C3: Governs solubility and metabolic stability.
Physicochemical Parameters
These values are inferred from analogs like ethyl 2,4-dihydroxy-6-methylnicotinate, which shares structural similarities .
Synthetic Methodologies
Esterification of Nicotinic Acid Derivatives
A plausible route involves the esterification of 2-hydroxy-4-methylnicotinic acid with ethanol under acidic catalysis (e.g., sulfuric acid):
Key intermediates include the nicotinic acid precursor, with reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Industrial-Scale Production
Hypothetical large-scale synthesis might employ continuous-flow reactors to optimize yield (>85%) and purity (>98%). Post-synthesis purification could involve recrystallization or column chromatography.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The C2 hydroxyl group may form a ketone under strong oxidizing agents (e.g., KMnO₄).
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Ester Reduction: Lithium aluminum hydride (LiAlH₄) could reduce the ester to a primary alcohol.
Substitution Reactions
The hydroxyl group’s nucleophilicity enables reactions with alkyl halides or acyl chlorides, forming ethers or esters, respectively.
Biological Activity and Applications
Antimicrobial Properties
Methyl and hydroxyl groups could disrupt microbial membranes, as seen in ethyl 2-methylnicotinate derivatives . Preliminary in silico studies predict moderate activity against Staphylococcus aureus (MIC ~128 µg/mL) .
Pharmacological Prospects
The ester moiety may serve as a prodrug, hydrolyzing in vivo to release nicotinic acid derivatives with anti-inflammatory effects.
Comparative Analysis with Structural Analogs
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